molecular formula C6H12N4 B12315846 rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis

Cat. No.: B12315846
M. Wt: 140.19 g/mol
InChI Key: LHFHXZFWWYMMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features an azidomethyl group attached to a cyclopentane ring, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions.

    Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azidomethyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of biologically active molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(aminomethyl)cyclopentan-1-amine, cis: Similar structure but with an aminomethyl group instead of an azidomethyl group.

    rac-(1R,2R)-2-(hydroxymethyl)cyclopentan-1-amine, cis: Contains a hydroxymethyl group.

    rac-(1R,2R)-2-(bromomethyl)cyclopentan-1-amine, cis: Contains a bromomethyl group.

Uniqueness

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis is unique due to the presence of the azidomethyl group, which can undergo specific reactions such as click chemistry, making it valuable in various synthetic applications.

Properties

IUPAC Name

2-(azidomethyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-6-3-1-2-5(6)4-9-10-8/h5-6H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFHXZFWWYMMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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